molecular formula C9H8N2O2 B1483790 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetaldehyde CAS No. 2090590-51-3

2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetaldehyde

Cat. No. B1483790
CAS RN: 2090590-51-3
M. Wt: 176.17 g/mol
InChI Key: ZFKHBVVGWHELBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with furan derivatives. For instance, furfural, a derivative of furan, can be manufactured industrially by hydrogenation . Aldol condensation reactions between furfural and various ketones have also been studied .


Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions. For instance, they can participate in Diels–Alder additions to electrophilic alkenes and alkynes . They can also undergo aldol condensation reactions with ketones .

Scientific Research Applications

Synthesis and Characterization

The compound 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetaldehyde and its derivatives have been explored in various scientific research contexts, with a focus on their synthesis, characterization, and potential applications. A study reported the synthesis of heteroaryl pyrazole derivatives, including 1-phenyl-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde, and their subsequent reaction with chitosan to form Schiff bases. These compounds were characterized through various analytical techniques, including solubility tests, elemental analysis, FTIR, 1H NMR analyses, thermogravimetric analysis, and X-ray diffraction (XRD) (Hamed et al., 2020).

Antimicrobial Activity

The antimicrobial activity of synthesized Schiff bases derived from the compound was evaluated against a range of gram-negative and gram-positive bacteria as well as fungi. The antimicrobial efficacy was found to be dependent on the specific Schiff base moiety, indicating the potential for tailored antimicrobial agents (Hamed et al., 2020).

Catalytic and Antioxidant Properties

Another study focused on the catalytic synthesis of novel chalcone derivatives incorporating the furan moiety, demonstrating their potential as potent antioxidant agents. These compounds were synthesized using 3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbaldehyde as a precursor. The antioxidant activity was confirmed through in vitro assays and supported by molecular docking, ADMET, QSAR, and bioactivity studies, indicating good correlation with in vitro antioxidant results (Prabakaran et al., 2021).

Reaction Studies and Derivative Synthesis

Research on the synthesis and reactions of new naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus has been conducted. This involved the Vilsmeier formylation of specific precursors to yield compounds that were then reacted with C- and N-nucleophiles to afford various derivatives. These compounds were characterized using IR, ¹H-NMR/¹³C-NMR, and mass spectral studies, and some showed promising antimicrobial effects against tested bacteria and fungi (El-Wahab et al., 2011).

Future Directions

The future directions for “2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetaldehyde” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) have been discussed for their potential in large-scale manufacture .

properties

IUPAC Name

2-[4-(furan-2-yl)pyrazol-1-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-4-3-11-7-8(6-10-11)9-2-1-5-13-9/h1-2,4-7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKHBVVGWHELBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN(N=C2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 2
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetaldehyde
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2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetaldehyde
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Reactant of Route 6
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetaldehyde

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